1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-27-19-10-6-5-9-18(19)23-21(26)16-11-12-20(25)24(14-16)13-15-7-3-4-8-17(15)22/h3-12,14H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJVAJAHHDTWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where an ethoxybenzene derivative reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.
Substitution: The chlorophenyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related compounds and their distinguishing attributes:
Key Research Findings
- : Pyridine and pyridazinone carboxamides exhibit potent activity against Trypanosoma cruzi proteasomes, with substituent flexibility allowing for tailored pharmacokinetics .
- : BI81658’s chloro-cyanophenyl group may enhance target binding but reduce bioavailability, a trade-off addressed in the target compound via ethoxy substitution .
- : Para-substituted methoxy groups improve metabolic stability compared to ortho-substituted alkoxy groups, suggesting the target’s 2-ethoxy group may require further optimization .
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the presence of chlorophenyl and ethoxyphenyl groups, contribute to its pharmacological profile.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H19ClN2O3
- Molecular Weight : 396.84 g/mol
- CAS Number : 899729-83-0
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. It may modulate biological pathways by altering enzyme activity or receptor function, which can lead to therapeutic effects. The specific targets and pathways are still under investigation, but preliminary studies suggest potential interactions with cholinergic receptors and other signaling molecules.
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The presence of the chlorophenyl group in this compound enhances its ability to scavenge free radicals, thereby providing protective effects against oxidative stress. Studies have demonstrated that similar compounds can reduce lipid peroxidation and increase the activity of antioxidant enzymes in vitro.
Antimicrobial Activity
Dihydropyridine derivatives have shown promise in antimicrobial applications. Preliminary evaluations suggest that this compound may possess antibacterial properties against various strains of bacteria. Further research is needed to quantify its efficacy and determine the underlying mechanisms.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been highlighted in several studies. It appears to inhibit key inflammatory mediators, potentially making it a candidate for treating conditions characterized by inflammation. This effect may be linked to its ability to modulate cytokine production and inhibit the activation of nuclear factor kappa B (NF-kB).
Neuroprotective Effects
Recent investigations have suggested that this compound may exhibit neuroprotective effects. By mitigating oxidative stress and inflammation in neuronal cells, it could potentially protect against neurodegenerative diseases. In vitro studies have shown that similar compounds can enhance cell viability in models of neurotoxicity.
Summary of Biological Activities
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of various dihydropyridine derivatives, including this compound. Results indicated a significant reduction in malondialdehyde levels in treated cells compared to controls, suggesting effective free radical scavenging activity.
- Anti-inflammatory Evaluation : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Neuroprotection Research : In vitro experiments demonstrated that treatment with this compound reduced apoptosis in neuronal cells exposed to oxidative stressors, highlighting its potential role in neuroprotection.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of carboxamide derivatives typically involves coupling reactions between carboxylic acid derivatives and amines. For example, describes the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF to facilitate carboxamide bond formation, achieving yields of 22–90% depending on substituents . Key steps include:
- Carboxamide coupling : React 6-oxo-1,6-dihydropyridine-3-carboxylic acid derivatives with substituted anilines using HATU/DIPEA in DMF at 0–25°C.
- Purification : Use silica gel chromatography or recrystallization with saturated NaHCO₃ to isolate the product.
Q. Table 1. Example Synthetic Parameters from Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carboxamide coupling | HATU, DIPEA, DMF, 0°C–rt | 45–90% | |
| Benzylation | Benzyl bromide, K₂CO₃, DMF | 22–23% | |
| Purification | Silica gel chromatography | – |
Q. Which analytical techniques are essential for confirming structural identity and purity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR (nuclear magnetic resonance) to verify substituent positions and coupling patterns. provides SMILES and InChi keys for structural cross-validation .
- X-ray Crystallography : For unambiguous structural determination, use SHELX programs (e.g., SHELXL for refinement), as noted in .
- HPLC-MS : High-performance liquid chromatography coupled with mass spectrometry to assess purity and molecular weight .
Q. Table 2. Recommended Analytical Techniques
Advanced Research Questions
Q. How can discrepancies between computational and experimental spectroscopic data be resolved?
Methodological Answer: Discrepancies often arise from conformational flexibility or crystal-packing effects. To address this:
- Perform DFT (Density Functional Theory) calculations to predict NMR chemical shifts and compare with experimental data.
- Use X-ray crystallography (via SHELXL ) to validate the solid-state structure. For example, highlights the robustness of SHELX in refining high-resolution data, even for flexible moieties .
Q. What strategies optimize reaction yield and scalability for large-scale synthesis?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent, and stoichiometry. emphasizes controlled synthesis using ammonium persulfate (APS) as an initiator for polymerization, which can be adapted for carboxamide reactions .
- Catalyst Optimization : Explore alternative coupling reagents (e.g., EDCI instead of HATU) to reduce costs.
- Continuous Flow Chemistry : Improve scalability and reproducibility, as demonstrated in for pyridazinone derivatives .
Q. How can structure-activity relationships (SAR) be analyzed for this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify the 2-chlorophenyl or 2-ethoxyphenyl groups and test biological activity. used this approach to design Trypanosoma cruzi proteasome inhibitors, revealing critical substituent effects .
- In Silico Docking : Use software like AutoDock to predict binding modes to target proteins. Cross-validate with enzymatic assays (e.g., IC₅₀ determination).
Q. How should stability studies under physiological conditions be designed?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC.
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light Sensitivity : Conduct ICH-compliant photostability tests. recommends rigorous purity testing for research compounds .
Q. What methodologies predict metabolic stability and pharmacokinetics in preclinical models?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes to measure half-life (t₁/₂) and intrinsic clearance.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction.
- In Vivo PK Studies : Administer the compound to rodents and collect plasma for LC-MS/MS analysis. highlights similar workflows for natural compound studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
